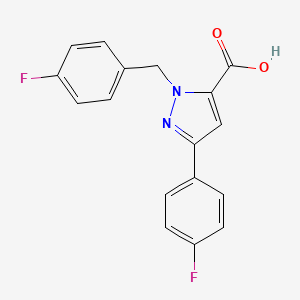
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H12F2N2O2 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C17H12F2N2O2
- Molecular Weight : 314.29 g/mol
- SMILES Notation : OC(=O)c1cc(nn1Cc2ccc(F)cc2)-c3ccc(F)cc3
- InChI Key : YCYWQNZBOAKDCQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Phosphodiesterase Inhibition : The compound exhibits potential as a phosphodiesterase (PDE) inhibitor, which may contribute to its anti-inflammatory effects. PDEs are critical in regulating intracellular signaling pathways related to inflammation and immune responses .
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, particularly against certain cancer cell lines, although detailed mechanisms remain to be fully elucidated .
Antiinflammatory Effects
Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
Antitumor Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit cell proliferation. For example, it has shown significant cytotoxicity against human hepatocellular carcinoma (HCC) cell lines, indicating its potential as an anticancer agent . The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle regulators.
Case Studies
Case Study 1: In Vivo Efficacy
A study conducted on guinea pigs demonstrated that the compound significantly reduced bronchial hyperreactivity and eosinophilia, suggesting its utility in managing asthma symptoms. The study highlighted a dose-dependent response where higher concentrations resulted in more pronounced anti-inflammatory effects .
Case Study 2: Antitumor Activity
In a recent study published in a pharmacology journal, researchers evaluated the antitumor effects of the compound on various cancer cell lines. Results indicated that it inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis, marking it as a promising candidate for further development in cancer therapy .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWQNZBOAKDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















